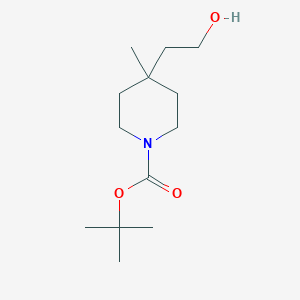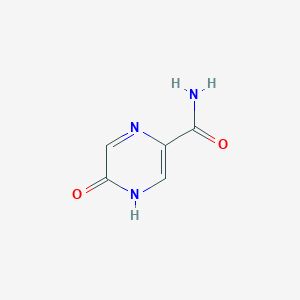
Tert-butyl-4-(Cyclopropancarbonyl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is commonly used as a reagent in organic synthesis and other chemical processes . This compound is known for its role in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including bioactive molecules and drug intermediates.
Medicinal Chemistry: The compound is involved in the development of novel PARP1 inhibitors, which are potential therapeutic agents for cancer treatment.
Chemical Biology: It is used in the study of molecular interactions and pathways in biological systems.
Industrial Applications: The compound can be used in the production of surface-active agents and other industrial chemicals.
Wirkmechanismus
Target of Action
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound used in organic synthesis
Mode of Action
The compound acts as a reagent in organic synthesis reactions, particularly in the esterification of amines and acids . It interacts with its targets by forming covalent bonds, leading to the formation of new compounds.
Result of Action
The result of the action of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is the formation of new compounds through esterification reactions . The molecular and cellular effects would depend on the specific compounds being synthesized.
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place, away from oxidizing agents and strong acids . It’s also important to note that it should be kept away from sources of ignition or flames to prevent fire or explosion .
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate typically involves the reaction of cyclopropanecarbonyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction:
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl piperazine-1-carboxylate: This compound is used in similar synthetic applications but lacks the cyclopropanecarbonyl group, making it less versatile in certain reactions.
Cyclopropanecarbonyl chloride: While this compound contains the cyclopropanecarbonyl group, it does not have the piperazine moiety, limiting its use in the synthesis of piperazine derivatives.
The uniqueness of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate lies in its combination of the tert-butyl, cyclopropanecarbonyl, and piperazine groups, which makes it a valuable reagent in various chemical and biological applications .
Eigenschaften
IUPAC Name |
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREXWNMKXDFMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359536 | |
| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414910-15-9 | |
| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)







![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)



